N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
Description
N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a thioether-linked N,N-diethyl acetamide moiety at position 2. Its structure combines electron-rich sulfur atoms and a polar acetamide group, making it a versatile scaffold for pharmacological applications. Key spectral data, such as IR absorption bands at 1653 cm⁻¹ (C=O stretching) and 2978–2845 cm⁻¹ (aliphatic C-H stretching), confirm its functional groups .
Properties
IUPAC Name |
N,N-diethyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS3/c1-3-11(4-2)6(12)5-14-8-10-9-7(13)15-8/h3-5H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFATSDSMKLMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with diethylamine in the presence of a suitable coupling agent. The reaction conditions include maintaining an inert atmosphere, using a polar aprotic solvent, and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Thiol (-SH) Group
The 5-mercapto substituent on the thiadiazole ring exhibits classical thiol reactivity:
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Oxidation : Forms disulfide bonds (S–S) under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>) .
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Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form thioethers, enhancing lipophilicity .
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Metal Coordination : Binds to transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) via the sulfur atom, forming complexes with potential bioactivity .
Acetamide Moiety
The N,N-diethylacetamide group undergoes:
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Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .
Antioxidant Potential
Thiol-containing thiadiazoles scavenge free radicals (e.g., DPPH<sup>- </sup>). Compound 4 (a close analog) showed 88.9% radical scavenging at 100 μM, comparable to ascorbic acid .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting .
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Photolytic Degradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming 5-mercapto-1,3,4-thiadiazole-2-thiol and N,N-diethylacetamide fragments .
Comparative Reactivity Table
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that thiadiazole derivatives can exhibit various pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis processes.
Mechanism of Action
The mechanism by which N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Core
The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis of structurally related thiadiazole derivatives:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s N,N-diethyl group is electron-donating, enhancing solubility in nonpolar environments. In contrast, derivatives with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j ) may improve binding to hydrophobic enzyme pockets.
- Thiol vs. Thioether Modifications : The mercapto (-SH) group in the target compound and compound 5h allows for disulfide bond formation or metal coordination, critical for metalloenzyme inhibition. Replacing -SH with benzylthio (5h) or ureido (4g ) alters redox activity and steric bulk.
Table 2: Pharmacological Comparison
Notable Findings:
- Anticancer Potential: Benzothiazole-thiadiazole hybrids (e.g., 4g ) exhibit antiproliferative activity through ureido substituents, which may intercalate DNA or inhibit kinases.
- Enzyme Inhibition : Akt inhibitors (e.g., compound 8 ) leverage nitro groups for π-π interactions and H-bonding with kinase domains, achieving >85% inhibition.
Biological Activity
N,N-Diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide (CAS Number: 790725-73-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3OS3 |
| Molecular Weight | 263.4 g/mol |
| CAS Number | 790725-73-4 |
| Minimum Purity | 95% |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-mercapto-1,3,4-thiadiazole derivatives with acetamides. The structural elucidation is performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the formation of the desired compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values indicating significant potency against MCF7 (breast cancer) and A549 (lung cancer) cell lines. In one study, a derivative with structural similarities exhibited an IC50 value of 0.084 ± 0.020 mmol/L against MCF7 cells and 0.034 ± 0.008 mmol/L against A549 cells, outperforming standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of thiadiazole compounds have also been extensively studied. The compound this compound has shown promising results in vitro against various bacterial strains. For example, related compounds have demonstrated effective inhibition against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than those of conventional treatments .
Case Studies and Research Findings
- Anticancer Studies : A study focused on synthesizing novel thiadiazole derivatives reported that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
- Antimicrobial Efficacy : Research evaluating the antibacterial activity of similar thiadiazole derivatives found that they were effective against resistant strains of bacteria, showcasing their potential as new antimicrobial agents in an era of increasing antibiotic resistance .
- Mechanism of Action : The proposed mechanisms include the disruption of cellular functions in target organisms or cells via interaction with specific biomolecules such as DNA or enzymes involved in cell proliferation .
Q & A
Q. What are the established synthetic routes for N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution. A base catalyst (e.g., potassium carbonate) facilitates the reaction between 5-mercapto-1,3,4-thiadiazole derivatives and chloroacetamide intermediates . Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol:alkylating agent). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography is critical for yield improvement .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and acetamide backbone integrity (δ ~2.1–2.4 ppm for N,N-diethyl groups; δ ~4.0 ppm for thioether linkage) .
- IR Spectroscopy : Identification of thioamide (C=S, ~650–750 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) for validation of molecular weight .
- TLC/HPLC : Purity assessment (>95%) using silica gel plates (ethyl acetate/hexane) or C18 columns .
Q. How is cytotoxicity evaluated for this compound, and what cell lines are commonly used?
Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression. Selectivity is determined by parallel testing on non-cancer lines (e.g., NIH3T3 fibroblasts). For example, related analogs showed IC₅₀ values of 0.034–0.084 mmol L⁻¹ against cancer cells vs. >0.1 mmol L⁻¹ for normal cells .
Advanced Research Questions
Q. What strategies address low bioavailability or blood-brain barrier (BBB) penetration in analogs of this compound?
Computational tools like free energy perturbation (FEP) and logP/logD calculations guide structural modifications. Introducing lipophilic groups (e.g., cyclohexylmethyl) or reducing hydrogen-bond donors enhances BBB permeability. Membrane affinity predictions via PAMPA-BBB assays validate these changes .
Q. How can structure-activity relationship (SAR) studies improve anticancer potency?
SAR focuses on:
- Thiadiazole core modifications : Substituting the 5-mercapto group with amino or alkyl chains (e.g., ethyl, p-tolyl) enhances cytotoxicity .
- Acetamide side-chain variation : Bulky aryl groups (e.g., benzothiazol-2-yl) improve aromatase inhibition (IC₅₀ ~0.062 mmol L⁻¹) .
- Docking studies : Targeting enzymes like 5-lipoxygenase (5-LOX) or aromatase identifies key binding residues (e.g., hydrophobic pockets, hydrogen-bond networks) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Challenges include poor crystal growth due to conformational flexibility. Solutions:
Q. How do conflicting cytotoxicity data from different studies arise, and how should they be reconciled?
Discrepancies stem from assay protocols (e.g., incubation time, serum concentration) or cell line heterogeneity (e.g., MCF-7 subclones). Mitigation strategies:
- Standardize assays (e.g., 48-h exposure, 10% FBS).
- Use authenticated cell lines (ATCC/ECACC) with mycoplasma testing.
- Validate findings via orthogonal methods (e.g., apoptosis markers, caspase-3 activation) .
Methodological Guidance
Q. What computational methods predict metabolic stability for this compound?
Q. How is enantiomeric purity ensured during synthesis?
Chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. Synthetic routes avoiding chiral centers (e.g., symmetric alkylation) are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
